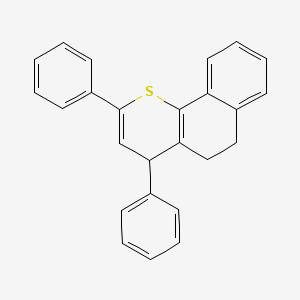
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran is a heterocyclic compound that contains sulfur and is part of the thiopyran family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method is efficient and allows for the synthesis of the compound under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphtho core structure and are studied for their anti-inflammatory properties.
Benzofurans: These compounds have a similar fused ring structure and are known for their anticancer and antimicrobial activities.
Uniqueness
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
CAS No. |
65193-63-7 |
|---|---|
Molecular Formula |
C25H20S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2,4-diphenyl-5,6-dihydro-4H-benzo[h]thiochromene |
InChI |
InChI=1S/C25H20S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17,23H,15-16H2 |
InChI Key |
JJQWOBQGGGPYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=CC2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


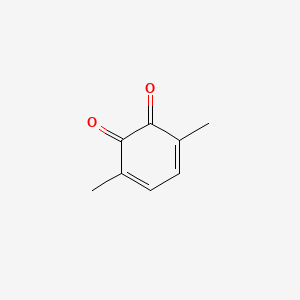
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
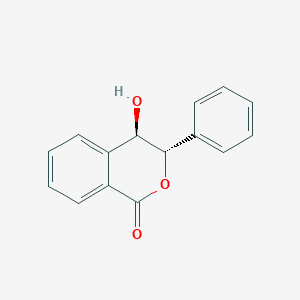
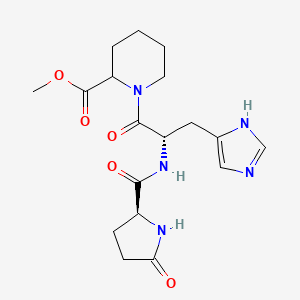
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
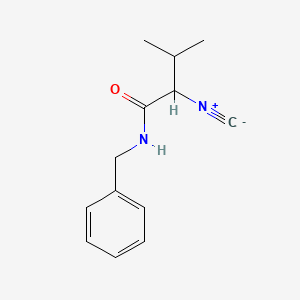
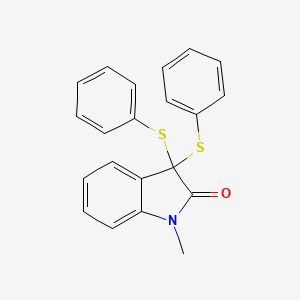

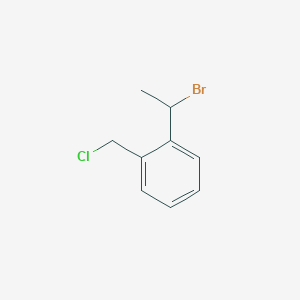
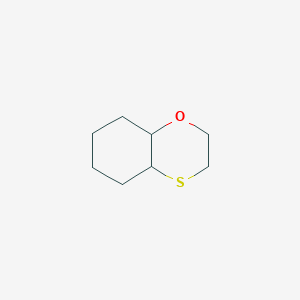

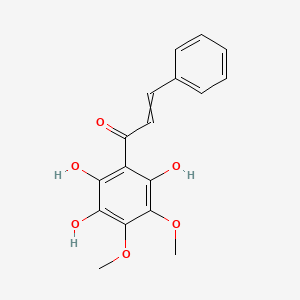

![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
